![molecular formula C8H13ClN4O2 B1443214 5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-カルボン酸エチル塩酸塩 CAS No. 1187830-58-5](/img/structure/B1443214.png)

5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-カルボン酸エチル塩酸塩

概要

説明

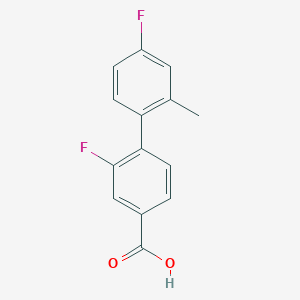

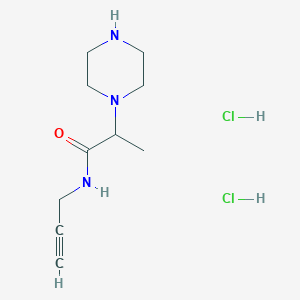

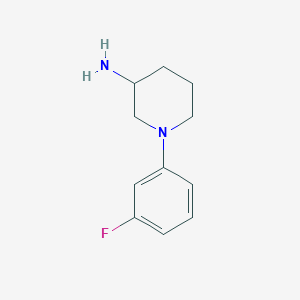

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClN4O2 . It has a molecular weight of 232.67 g/mol . The compound is also known by other synonyms such as ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic procedure was developed for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7;/h9H,2-5H2,1H3;1H . The Canonical SMILES representation is CCOC(=O)C1=NN=C2N1CCNC2.Cl . Physical and Chemical Properties Analysis

The compound has a molecular weight of 232.67 g/mol . It has a boiling point of 389.2°C at 760 mmHg . The compound is a white or colorless to yellow solid or liquid .科学的研究の応用

医薬品化学ビルディングブロック

この化合物は、医薬品化学において汎用性の高いビルディングブロックとして役立ちます。 そのコア構造は誘導体化が可能であり、潜在的な治療用途を持つ分子の集中的なライブラリを作成することができます 。トリアゾロピラジン骨格は、新規受容体アゴニストおよびアンタゴニストの開発に特に興味深いものです。

抗菌剤開発

研究者は、トリアゾロピラジンの誘導体を合成し、その抗菌活性を試験してきました。 これらの研究では、黄色ブドウ球菌や大腸菌などのさまざまな細菌株に対する最小発育阻止濃度(MIC)を決定することを目的としており、これは新しい抗菌剤の開発にとって非常に重要です .

医薬品汚染研究

トリアゾロピラジン誘導体は、医薬品製品の汚染研究で使用されています。 たとえば、シタグリプチンなどの薬物中のN-ニトロソアミン汚染物質の分析に用いられ、分析方法が開発されて、そのような不純物を検出および定量しています .

特権構造の探求

トリアゾロピラジンコアは、創薬における「特権構造」とみなされています。 これは、多くの受容体に対する強力なリガンドとして特定されており、新規薬剤の探索におけるさらなる探求のための貴重な骨格となっています .

合成化学

この化合物は、合成化学において、さまざまな置換基を持つトリアゾロピラジンの多様なライブラリを作成するために使用されます。 これらのライブラリは、医薬品目的の新しい化合物の迅速な合成に不可欠です .

薬理学研究

薬理学研究では、この化合物の誘導体は、治療薬としての可能性について研究されています。 それらの物理化学的特性と生物学的活性が研究され、それらの作用機序と有効性が理解されます .

化学的ラベリング

5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-カルボン酸エチル塩酸塩は、生化学アッセイにおける化学的ラベルとして使用できます。 それは、生化学的メカニズムを追跡し、薬物が生物学的標的と相互作用する方法を理解するのに役立ちます .

リード化合物の最適化

この化合物は、創薬におけるリード化合物の最適化にも使用されます。 その構造を修飾することにより、研究者は、潜在的な薬物候補の薬物動態的および薬力学的特性を改善することができます .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with various receptors, acting as therapeutic agents or their precursors .

Biochemical Pathways

The compound likely influences several pathways, given its potential as a therapeutic agent

Result of Action

Similar compounds have shown antibacterial activities , suggesting that this compound may also have similar effects. More research is needed to confirm these effects and understand the underlying mechanisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and interaction with its targets

生化学分析

Biochemical Properties

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, impacting various cellular processes .

Cellular Effects

The effects of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or other signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins. These effects can ultimately influence cellular metabolism, potentially altering the rates of various metabolic processes .

Molecular Mechanism

At the molecular level, Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Additionally, high doses of the compound may result in toxicity, affecting various organs and systems in the animal models .

Metabolic Pathways

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. The compound’s effects on metabolite levels can provide insights into its role in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall activity and function. These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7;/h9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWXUFNXPWYDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679170 | |

| Record name | Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-58-5 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)

![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)